2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzoic acid
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Overview
Description
2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzoic acid is an organic compound that features a benzoic acid moiety linked to a dihydrobenzo[b][1,4]dioxin ring through a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzoic acid typically involves multiple steps:
Starting Material: The synthesis often begins with 2,3-dihydroxybenzoic acid.
Alkylation: The phenolic hydroxyl groups are alkylated to form the dihydrobenzo[b][1,4]dioxin ring.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Oxidized derivatives of the benzoic acid moiety.
Reduction: Reduced forms of the carbamoyl group.
Substitution: Halogenated derivatives of the aromatic rings.
Scientific Research Applications
2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine
- (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)boronic acid
Uniqueness
2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzoic acid is unique due to its specific combination of a benzoic acid moiety and a dihydrobenzo[b][1,4]dioxin ring. This structure imparts distinct chemical and biological properties that are not found in other similar compounds, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5/c18-15(11-3-1-2-4-12(11)16(19)20)17-10-5-6-13-14(9-10)22-8-7-21-13/h1-6,9H,7-8H2,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWSOYRVFPUKBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=CC=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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